4-Acetylnaphthalene-1,8-dicarboxylic acid
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Overview
Description
4-Acetylnaphthalene-1,8-dicarboxylic acid is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of an acetyl group at the 4-position and carboxylic acid groups at the 1 and 8 positions on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylnaphthalene-1,8-dicarboxylic acid typically involves the use of 1,4-naphthalene dicarboxylic acid as a starting material. The process includes several steps:
Addition of Meldrum’s Acid: This step involves the addition of Meldrum’s acid to the starting material.
Formylation of Carboxyl Group: The carboxyl group is then formylated.
Decarboxylation: The final step involves the decarboxylation of the intermediate product to yield this compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process avoids the use of flammable metal reagents, making it safer and more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Acetylnaphthalene-1,8-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromic acid and reducing agents like hydrogen gas. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include various naphthalene derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Acetylnaphthalene-1,8-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other naphthalene derivatives.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, fluorescent probes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-acetylnaphthalene-1,8-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. These modifications can influence its interactions with other molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-1,8-dicarboxylic acid
- Naphthalene-1,4,5,8-tetracarboxylic dianhydride
- Naphthalimide derivatives
Uniqueness
4-Acetylnaphthalene-1,8-dicarboxylic acid is unique due to the presence of the acetyl group at the 4-position, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
28445-08-1 |
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Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4-acetylnaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C14H10O5/c1-7(15)8-5-6-11(14(18)19)12-9(8)3-2-4-10(12)13(16)17/h2-6H,1H3,(H,16,17)(H,18,19) |
InChI Key |
VXWNORMBASLKGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC=C(C2=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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